Oxydeprofos

Description

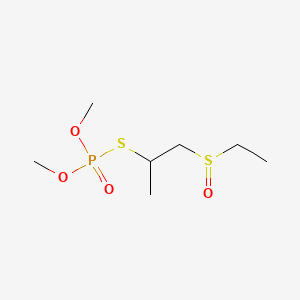

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphorylsulfanyl-1-ethylsulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4PS2/c1-5-14(9)6-7(2)13-12(8,10-3)11-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYZFNIOOYPIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CC(C)SP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042250 | |

| Record name | Oxydeprofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2674-91-1 | |

| Record name | Oxydeprofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2674-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxydeprofos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002674911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydeprofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-ethylsulphinyl-1-methylethyl)-O,O-dimethyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYDEPROFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48XI86F84W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Oxydeprofos and Analogues

The synthesis of this compound can be conceptually approached through a convergent strategy, involving the preparation of key intermediates followed by their coupling. A plausible and advanced synthetic route would likely commence with the synthesis of the S-alkyl side chain precursor, followed by its attachment to the phosphorus center and subsequent stereocontrolled oxidation.

A likely pathway begins with the synthesis of S-[2-(ethylthio)-1-methylethyl] O,O-dimethyl phosphorothioate (B77711). This precursor can be prepared through the reaction of an appropriate electrophile, such as a tosylate or halide derivative of 2-(ethylthio)-1-propanol, with a salt of O,O-dimethyl phosphorothioic acid. The 2-(ethylthio)-1-propanol intermediate can be synthesized by the reaction of ethyl mercaptan with propylene (B89431) oxide.

The crucial step in the synthesis of this compound is the stereoselective oxidation of the thioether in the S-[2-(ethylthio)-1-methylethyl] O,O-dimethyl phosphorothioate precursor to the corresponding sulfoxide (B87167). Achieving high levels of stereocontrol at the sulfur atom is a significant challenge in modern organic synthesis. Advanced methods for asymmetric sulfoxidation often employ chiral catalysts. wiley-vch.denih.govlibretexts.org

Prominent among these are transition metal-based catalysts, particularly those involving titanium, vanadium, and iron complexes in conjunction with chiral ligands. wiley-vch.denih.gov For instance, a modified Sharpless asymmetric epoxidation catalyst system, utilizing a titanium isopropoxide/diethyl tartrate complex in the presence of a hydroperoxide, has been successfully applied to the asymmetric oxidation of a wide range of prochiral sulfides. wiley-vch.de Another powerful approach involves the use of chiral salen- and salan-based metal complexes. libretexts.org

The choice of oxidant is also critical, with common options including hydrogen peroxide, tert-butyl hydroperoxide, and cumene (B47948) hydroperoxide. The reaction conditions, such as solvent, temperature, and the nature of the chiral ligand, are meticulously optimized to maximize enantioselectivity.

The synthesis of this compound analogues would involve modifications to the starting materials. For instance, varying the alkyl groups on the phosphorus atom could be achieved by using different dialkyl phosphorothioic acids. Similarly, analogues with different S-alkyl chains can be prepared by starting with different epoxides or thioalkoxides.

Table 1: Potential Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand Example | Oxidant | Typical Enantiomeric Excess (ee) |

| Titanium-based | Diethyl tartrate (DET) | tert-Butyl hydroperoxide | >90% |

| Vanadium-based | Chiral Schiff bases | Hydrogen peroxide | High |

| Iron-based | Chiral Salen ligands | Hydrogen peroxide | Variable |

| Organocatalysts | Chiral oxaziridines | N/A | High |

Derivatization Strategies for Mechanistic Elucidation

To understand the mode of action of this compound, particularly its interaction with biological targets such as acetylcholinesterase, derivatization strategies are employed. These strategies involve the synthesis of modified this compound molecules that can act as probes.

One common approach is the introduction of a reporter group, such as a fluorescent tag or a radiolabel, into the molecule. For example, isotopic labeling, such as the incorporation of ¹³C, ¹⁴C, or ³²P, allows for the tracking of the molecule and its metabolites in biological systems. google.com The synthesis of such labeled compounds would follow the same general synthetic route, but with the use of appropriately labeled starting materials.

Another strategy involves the synthesis of derivatives with altered electronic or steric properties to probe the binding site of the target enzyme. For instance, replacing the ethyl group with other alkyl or aryl groups can provide insights into the steric requirements of the active site. Similarly, modifying the electronic nature of the substituents on the phosphorus atom can help in understanding the importance of electronic effects in the binding and inhibitory activity.

Derivatization can also be used to create affinity chromatography resins. By attaching a linker to a non-critical position of the this compound molecule, it can be immobilized on a solid support. This allows for the isolation and identification of proteins that bind to this compound, providing direct evidence of its molecular targets.

Chirality in this compound Synthesis and Stereoselective Pathways

This compound possesses two potential chiral centers: the phosphorus atom and the sulfur atom. The phosphorus atom in phosphorothioates can be a stereocenter if the four substituents attached to it are different. In the case of this compound (O,O-dimethyl), the two methoxy (B1213986) groups render the phosphorus atom achiral. However, the sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of two enantiomers, (R)-Oxydeprofos and (S)-Oxydeprofos.

The biological activity of chiral pesticides can differ significantly between enantiomers. mdpi.com Therefore, the stereoselective synthesis of a single enantiomer of this compound is of great interest. As discussed in Section 2.1, the key to a stereoselective synthesis of this compound lies in the asymmetric oxidation of the precursor thioether.

The development of stereoselective pathways for the synthesis of chiral sulfoxides has been a major focus of research. wiley-vch.denih.govlibretexts.org The mechanisms of these asymmetric oxidations are often complex and depend on the specific catalyst system employed. In the case of titanium-based catalysts with chiral tartrate ligands, it is proposed that a chiral titanium-peroxo complex is formed, which then delivers the oxygen atom to one face of the sulfide (B99878) preferentially. wiley-vch.de

In addition to asymmetric synthesis, chiral resolution techniques can be employed to separate the enantiomers of racemic this compound. sigmaaldrich.com Chiral high-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful analytical and preparative tool for separating enantiomers of chiral pesticides. nih.govjascoinc.com The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.

Table 2: Common Chiral Stationary Phases for Resolution of Chiral Pesticides

| Chiral Stationary Phase Type | Example | Separation Principle |

| Polysaccharide-based | Cellulose and amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. |

| Pirkle-type | Phenylglycine and leucine (B10760876) derivatives | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

| Macrocyclic glycopeptide | Teicoplanin and vancomycin | Multiple chiral selectors and interaction sites leading to complex diastereomeric interactions. |

Molecular Mechanisms of Action in Biological Systems

Enzyme Inhibition Kinetics and Acetylcholinesterase Interaction

The principal mechanism of action for Oxydeprofos, and organophosphate insecticides in general, is the inhibition of the enzyme acetylcholinesterase (AChE) nih.govashlandmass.comneptjournal.comepa.gov. AChE is a vital enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve signal transmission.

This compound acts as an AChE inhibitor through a process of phosphorylation. The organophosphate molecule covalently binds to the active site of AChE, specifically phosphorylating a serine residue. This phosphorylation event renders the enzyme inactive, preventing it from breaking down acetylcholine nih.govashlandmass.comneptjournal.comepa.gov. The specific kinetics of this inhibition, including parameters such as the bimolecular rate constant (kᵢ) and phosphorylation rate constant (kₚ), are crucial for understanding the potency and duration of the inhibition nih.gov. However, detailed kinetic data specifically for this compound, such as IC₅₀ or Kᵢ values, were not detailed in the provided search results. The general mechanism involves the formation of a phosphorylated enzyme complex, which can, over time, undergo a process known as "aging," where the phosphorylated enzyme becomes even more resistant to reactivation ashlandmass.com.

The consequence of AChE inhibition is a significant accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine leads to continuous stimulation of postsynaptic receptors, disrupting normal nerve impulse transmission nih.govashlandmass.comneptjournal.com.

Secondary Biochemical Targets and Molecular Interactions in Non-Target Organisms

While acetylcholinesterase is the primary target for the insecticidal activity of organophosphates, it is recognized that these compounds can also interact with other biological molecules and pathways, potentially affecting non-target organisms neptjournal.comresearchgate.net. These secondary effects can contribute to the broader toxicity profile of organophosphates.

Some organophosphates have been reported to interact with other enzymes, such as esterases, or to influence cellular processes beyond neurotransmission neptjournal.comresearchgate.netwur.nl. For instance, certain organophosphates have been suggested to affect muscarinic receptors or various lipases wur.nl. Additionally, disruption of xenobiotic metabolism and inhibition of cytochrome P450 enzymes have been noted as potential non-neuronal effects of organophosphate exposure researchgate.net. However, specific secondary biochemical targets or detailed molecular interactions of this compound in non-target organisms were not elaborated upon in the provided search results.

Structural Basis of Ligand-Target Recognition in Pests

The efficacy of this compound as an insecticide relies on its molecular structure enabling specific recognition and binding to its target, primarily acetylcholinesterase in pests. The interaction typically involves the organophosphate molecule fitting into the active site of AChE, allowing for the critical phosphorylation event.

The chemical structure of this compound, with its organothiophosphate core, dictates its affinity and reactivity towards the AChE enzyme. Understanding the precise three-dimensional arrangement of functional groups on this compound and how they engage with specific amino acid residues within the pest's AChE active site is key to elucidating the structural basis of its ligand-target recognition nih.govnih.govrcsb.org. Structure-activity relationship (SAR) studies and molecular modeling are common approaches to explore these interactions. However, specific details regarding the structural basis of this compound's recognition and binding to pest acetylcholinesterase were not provided in the available search snippets.

Cellular and Subcellular Effects

The inhibition of acetylcholinesterase by this compound triggers a cascade of cellular and subcellular events, primarily due to the uncontrolled accumulation of acetylcholine.

At the cellular level, the sustained presence of acetylcholine in the synaptic cleft leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic membranes ashlandmass.com. This results in a state of hyperexcitation. In nerve-muscle junctions, this can manifest as muscle fasciculations (twitching) or, at higher concentrations, lead to a depolarizing block and paralysis ashlandmass.com. In glands and smooth muscles, continuous stimulation causes excessive secretions and contractions ashlandmass.com.

Within the central nervous system (CNS), the buildup of acetylcholine can lead to a range of effects, including sensory disturbances, behavioral changes, impaired coordination, and depression of motor functions ashlandmass.com. A critical subcellular effect is the disruption of normal neuronal signaling, where the repeated firing of neurons can overwhelm cellular mechanisms. Ultimately, this can lead to respiratory failure, a common cause of death from organophosphate poisoning, due to the paralysis of respiratory muscles and disruption of respiratory control centers ashlandmass.comiosrjournals.org. The metabolic conversion of this compound to a more active "Oxon" form within the organism can also play a role in its cellular toxicity iosrjournals.org.

Environmental Fate and Transport Dynamics

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical through non-biological processes, primarily hydrolysis, photolysis, and oxidation.

Hydrolytic Stability and Hydrolysis Kinetics in Aqueous Systems

Hydrolysis is a chemical reaction where a molecule is broken down by the addition of water. For organothiophosphates like Oxydeprofos, hydrolysis typically involves the cleavage of ester linkages within the molecule. This process is significantly influenced by environmental factors such as pH and temperature. While specific quantitative hydrolysis rate constants or half-lives for this compound in aqueous systems under varying pH conditions are not extensively detailed in the provided literature, hydrolysis is recognized as a primary abiotic degradation pathway for organothiophosphates mdpi.comiosrjournals.orgnih.gov. The rate of hydrolysis can vary widely depending on the specific chemical structure and the acidity or alkalinity of the water fao.org. Organothiophosphates, in general, are susceptible to hydrolysis, which leads to the formation of less toxic metabolites google.comfao.orgneptjournal.com.

Data Table:

| Degradation Pathway | Condition | Rate Constant (k) | Half-life (DT50) | Notes |

|---|

Photolytic Transformation in Aquatic and Terrestrial Environments

Data Table:

| Degradation Pathway | Environment | Light Conditions | Rate Constant (k) | Half-life (DT50) | Notes |

|---|

Oxidative Pathways in Atmospheric and Soil Compartments

Oxidative degradation involves reactions with oxidizing agents, such as oxygen, ozone, or reactive oxygen species, found in the atmosphere, soil, and water. For organothiophosphates, a critical oxidative process is the bioactivation of the thion (P=S) moiety to the more toxic oxon (P=O) form, often mediated by cytochrome P450 (CYP) enzymes google.comfao.orgneptjournal.com. This transformation, while primarily a metabolic activation, can also occur in the environment under certain conditions. The mention of degradation by singlet oxygen researchgate.net suggests a potential role for reactive oxygen species in this compound's abiotic breakdown. However, specific details on atmospheric oxidation rates or soil oxidation pathways for this compound are not provided in the reviewed sources.

Data Table:

| Degradation Pathway | Compartment | Oxidizing Agent | Rate Constant (k) | Half-life (DT50) | Notes |

|---|

Biotic Transformation Processes

Biotic transformation involves the breakdown of chemicals by living organisms, primarily microorganisms (bacteria and fungi) and their enzymes.

Microbial Degradation in Soil and Sediment Matrices

Microbial degradation is a significant process for the dissipation of pesticides in soil and sediment. Microorganisms can utilize pesticides as a source of carbon or nutrients, or transform them through co-metabolism epa.govmdpi.com. For organothiophosphates, microbial activity can lead to hydrolysis of ester bonds or oxidation of the sulfur atom, producing various metabolites researchgate.netepa.gov. Studies on other organothiophosphate pesticides suggest that microbial degradation rates can vary considerably depending on soil type, moisture content, temperature, and the presence of adapted microbial populations fao.orgfao.orgusu.edu. While this compound is known to be metabolized, leading to "microbial products" researchgate.net, specific half-lives for its degradation in soil or sediment, or a comprehensive list of identified microbial metabolites, are not detailed in the provided literature. The presence of chiral centers in this compound may also lead to stereoselective biodegradation, where different enantiomers or diastereomers degrade at different rates mdpi.comresearchgate.net.

Data Table:

| Degradation Pathway | Matrix | Microbial Activity | Half-life (DT50) | Identified Metabolites | Notes |

|---|

Enzymatic Biotransformation Mechanisms

Enzymatic biotransformation is the core mechanism by which microorganisms and higher organisms metabolize xenobiotics like pesticides. For organothiophosphates, key enzymes involved include cytochrome P450 monooxygenases (CYPs) and various hydrolases, such as esterases and phosphotriesterases google.comfao.orgneptjournal.comgoogleapis.com. CYPs typically catalyze the oxidative desulfuration of the P=S bond to the P=O oxon, increasing the compound's toxicity as an acetylcholinesterase inhibitor. Hydrolases then cleave ester linkages, detoxifying the molecule and leading to its eventual breakdown into simpler, less harmful compounds google.comfao.orgneptjournal.comgoogleapis.com. This compound, being an organothiophosphate, is expected to undergo such enzymatic transformations mdpi.comgoogleapis.com. The specific enzymes and metabolic pathways that directly process this compound are not explicitly detailed in the provided snippets, but the general mechanisms involving ester cleavage and oxidation are well-established for this class of compounds.

Data Table:

| Biotransformation Process | Enzymes Involved | Substrate Transformation | Products | Notes |

|---|---|---|---|---|

| Oxidation | Cytochrome P450 (CYP) enzymes | P=S to P=O conversion (desulfuration) | More toxic oxon analog | Bioactivation step. |

Compound Name List:

this compound

Characterization of Microbial Metabolites

While specific studies detailing the microbial metabolites of this compound are limited in the reviewed literature, general metabolic pathways for organophosphates provide some insight. Metabolism studies conducted in ruminants have indicated that Dialifos can be broken down into diethyl phosphorodithioate (B1214789) and phthalic acid derivatives. inchem.org Additionally, the formation of an oxygen analog of Dialifos has been noted in studies concerning its environmental fate. epa.gov These breakdown products represent initial steps in the degradation process, which can be further influenced by environmental conditions and microbial activity.

Persistence and Environmental Half-Lives

The persistence of this compound in the environment is influenced by various factors, including temperature and pH, which affect its degradation rates. Hydrolysis studies at 20°C indicate that this compound has a half-life of approximately 15 days at pH 6.1, but this significantly decreases to about 14 hours at pH 7.4. chemicalbook.com Under greenhouse conditions, this compound applied subsurface exhibited a linear decline with a reported half-life of around 28 days. epa.gov

Pesticides are generally categorized based on their persistence in soil, with half-lives typically classified as:

Nonpersistent: Less than 30 days

Moderately Persistent: 30 to 100 days

Persistent: More than 100 days oregonstate.edu

The environmental half-life is a critical parameter for estimating whether a pesticide might accumulate in the environment. orst.edu

Table 1: Environmental Half-Lives of this compound

| Condition | Half-life (DT50) | Notes | Source |

| Hydrolysis at 20°C, pH 6.1 | 15 days | chemicalbook.com | |

| Hydrolysis at 20°C, pH 7.4 | 14 hours | Rapid hydrolysis at higher pH | chemicalbook.com |

| Subsurface application (Greenhouse) | ~28 days | Linear decline observed | epa.gov |

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of this compound with soil and sediment particles, known as sorption, significantly influences its mobility and availability in the environment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of a chemical's tendency to sorb to soil organic matter. A higher Koc value signifies stronger adsorption and, consequently, lower mobility. chemsafetypro.comchemsafetypro.comservice.gov.uk

This compound has an estimated Koc value of 8,500 mL/g. nih.gov This high value suggests that this compound is expected to be strongly adsorbed to soil and is therefore considered immobile in soil environments. nih.gov Sorption to organic matter is generally the dominant process influencing the mobility of such compounds. service.gov.uk

Table 2: Sorption and Mobility of this compound

| Parameter | Value | Interpretation | Mobility Class | Source |

| Koc | 8,500 mL/g | Immobile | Immobile | chemsafetypro.comnih.gov |

Leaching Potential and Groundwater Contamination Pathways

The potential for this compound to leach into groundwater is largely determined by its persistence and its sorption behavior in soil. Preliminary data indicates that this compound exhibits very low leaching potential. In studies where soils were eluted with water, more than 96% of the applied this compound remained in the top inch of soil, with 99% retained in the top two inches. epa.gov This strong retention in the upper soil layers, attributed to its high Koc value, suggests that this compound is unlikely to migrate significantly downwards to contaminate groundwater. nih.govherts.ac.uk Its low aqueous solubility further contributes to a reduced propensity for leaching. herts.ac.uk

Atmospheric Dispersion and Deposition Models

This compound is described as being highly volatile. herts.ac.uk However, despite its volatility, volatilization from moist soil surfaces is not anticipated to be a significant environmental fate process for this compound. nih.gov

Atmospheric dispersion models are employed to predict the trajectory, spread, and eventual fate of airborne substances. These models consider various factors, including the chemical's volatility, application techniques, and prevailing weather conditions such as wind speed, direction, temperature, and atmospheric stability. rpsgroup.commdpi.comnih.goveuropa.eu While this compound can enter the atmosphere through volatilization or spray drift during application, its strong sorption to soil nih.gov may limit the extent of its atmospheric transport compared to more mobile compounds.

Formation and Fate of Transformation Products

The environmental degradation of this compound can result in the formation of various transformation products. Hydrolysis is a primary degradation pathway, with the rate being highly dependent on pH, being much faster under alkaline conditions. chemicalbook.com As mentioned, metabolism studies have identified diethyl phosphorodithioate and phthalic acid derivatives as breakdown products. inchem.org The oxygen analog of Dialifos is also recognized as a potential transformation product. epa.gov The ultimate fate of these transformation products in the environment depends on their own chemical properties, including their persistence, mobility, and potential for further degradation by microbial or chemical processes. oregonstate.edu

Ecological Impact and Non Target Organism Responses

Impact on Non-Target Invertebrate Communities

The use of broad-spectrum insecticides like organophosphates can have significant repercussions for the intricate web of invertebrate life that plays a crucial role in ecosystem health. These impacts extend to beneficial arthropods that provide essential services such as pollination and pest control, as well as the diverse fauna inhabiting the soil.

While specific studies on Oxydeprofos are limited, the documented effects of other organophosphates on beneficial arthropods are substantial. For instance, exposure to organophosphates can lead to decreased survival rates and reproductive success in various predatory mite species, which are important biological control agents in agriculture. Similarly, pollinators are highly susceptible to the neurotoxic effects of these insecticides, which can interfere with their ability to navigate and forage, ultimately impacting pollination services.

The soil is a complex ecosystem teeming with a vast diversity of organisms that are vital for nutrient cycling, decomposition, and maintaining soil structure. Organophosphate insecticides can enter the soil environment through various pathways, including direct application, spray drift, and incorporation of treated plant material. Once in the soil, these compounds can have detrimental effects on both macrofauna, such as earthworms and beetles, and microfauna, including nematodes and protozoa.

Effects on Aquatic Biota

The contamination of water bodies with pesticides is a major environmental concern. Organophosphate insecticides can enter aquatic ecosystems through surface runoff from agricultural areas, spray drift, and atmospheric deposition. Their inherent toxicity to a wide range of organisms can lead to significant disturbances in both freshwater and marine environments.

Organophosphate insecticides are known to be highly toxic to many freshwater organisms, including fish, amphibians, and aquatic invertebrates. mbimph.comiaph.in The primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to paralysis and death. mbimph.com Even at sub-lethal concentrations, these compounds can cause a range of adverse effects, including altered swimming behavior, reduced growth, and impaired reproduction. mbimph.com

Studies on organophosphates such as fonofos (B52166) and profenofos (B124560) provide insight into the potential impacts on freshwater ecosystems. For example, fonofos has been shown to be acutely toxic to bluegill sunfish and the water flea Daphnia magna. nih.gov Profenofos has also demonstrated high toxicity to various fish species. nih.gov The impact on aquatic invertebrates is particularly concerning as they form a critical part of the food web, and their decline can have cascading effects on higher trophic levels, such as fish and birds.

Table 1: Acute Toxicity of Selected Organophosphate Insecticides to Freshwater Organisms

| Chemical | Organism | Exposure Duration | LC50/EC50 (µg/L) | Reference |

| Fonofos | Bluegill (Lepomis macrochirus) | 96 hours | 5.3 | nih.gov |

| Fonofos | Daphnia magna | 48 hours | 2.7 | nih.gov |

| Profenofos | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 80 | |

| Profenofos | Bluegill (Lepomis macrochirus) | 96 hours | 300 | |

| Profenofos | Grass Carp (Ctenopharyngodon idella) | 96 hours | 7.2 | nih.gov |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of the test organisms.

Marine Ecological Dynamics

The influx of pesticides from terrestrial sources can also have significant consequences for marine and estuarine ecosystems. surfrider.eu Runoff from coastal agricultural areas can introduce organophosphates into these sensitive environments, posing a threat to a wide array of marine life, from microscopic plankton to larger fish and invertebrates. oceanprotect.org

The toxicity of organophosphates can disrupt the delicate balance of marine food webs. For instance, the decline of zooplankton populations due to pesticide exposure can reduce the availability of food for larval fish and other organisms. While specific data on the effects of this compound in marine environments are scarce, the known toxicity of other organophosphates to aquatic life suggests a potential for significant harm to marine ecological dynamics. The persistence of some of these compounds and their degradation products in sediment can also lead to long-term exposure for benthic organisms.

Avian and Mammalian Exposure Studies in Ecological Models

While the primary targets of insecticides are insects, non-target wildlife, including birds and mammals, can be exposed to these chemicals through various routes. Ingestion of contaminated food or water, as well as dermal contact with treated vegetation, can lead to adverse health effects.

Physiological and Behavioral Alterations in Ecologically Relevant Species

There is a notable lack of specific data in peer-reviewed scientific literature detailing the physiological and behavioral alterations in ecologically relevant species due to direct exposure to this compound. General principles of organophosphate toxicology suggest that inhibition of AChE can lead to a range of sublethal effects in non-target organisms. These can include neurotoxic effects that manifest as altered behavior, such as changes in swimming, foraging, and predator avoidance in aquatic organisms, or impaired flight and navigation in insects. beyondpesticides.orgnih.gov Physiological processes beyond the nervous system, such as growth, reproduction, and immune function, can also be affected by exposure to organophosphates. nih.govnih.gov However, without studies specifically investigating this compound, it is not possible to provide detailed research findings or data tables on its specific physiological and behavioral impacts.

Community-Level Ecological Responses and Biodiversity Implications

Detailed studies on the community-level ecological responses and biodiversity implications of this compound are not available in the public domain. The introduction of any pesticide into an ecosystem can have cascading effects on community structure and function. europa.eu For instance, the reduction of non-target invertebrate populations can impact the food sources for other organisms, leading to broader ecosystem disturbances. pan-europe.info Chemical stressors, including pesticides, have been shown to cause declines in the diversity and abundance of decomposer organisms, which in turn can reduce the rate of plant litter decomposition. idiv.de

The potential for pesticides to impact biodiversity is a significant concern. pan-europe.infoeuropa.eu These impacts can range from direct toxicity to a wide array of non-target species to more subtle, long-term changes in habitat and food web dynamics. pan-europe.info While the environmental fate and effects of other organophosphates, such as profenofos, have been studied to some extent, specific data for this compound that would allow for an assessment of its community-level and biodiversity impacts are lacking. usda.govepa.gov The AERU database explicitly notes that for this compound, there is an absence of data to form a judgment on its implications for biodiversity or the environment. herts.ac.uk

Due to the scarcity of research focused specifically on this compound, no data tables with detailed research findings on its ecological impact can be generated at this time.

Pesticide Resistance Evolution and Mechanisms

Behavioral Avoidance Strategies

Behavioral resistance involves the capacity of insects to detect and actively avoid exposure to insecticides irac-online.orgnih.gov. This can manifest in various ways, such as altering feeding habits, seeking refuge in untreated areas, or modifying oviposition sites to avoid contaminated surfaces irac-online.orgnih.gov. For organophosphates like Oxydeprofos, insects might learn to avoid treated foliage or areas where the insecticide has been applied irac-online.org. While specific documented instances of behavioral avoidance directly linked to this compound are limited in the reviewed literature, this is a recognized resistance mechanism across multiple insecticide classes, including organophosphates, and can contribute to reduced efficacy in field applications irac-online.orgnih.gov.

Genetic Basis of Resistance Development

The evolution of resistance in insect populations is fundamentally driven by genetic changes that confer a survival advantage in the presence of the insecticide. For organophosphates like this compound, two primary genetic mechanisms are prominent:

Target-Site Resistance: Organophosphates exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE) herts.ac.uktennessee.edu. Target-site resistance arises from mutations in the gene encoding AChE. These mutations alter the structure of the enzyme, reducing its affinity for this compound and thereby diminishing the insecticide's ability to inhibit its function irac-online.orgpjoes.comgoogle.com. This insensitivity at the molecular level is a direct consequence of genetic alterations.

Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify or break down the insecticide before it reaches its target site. Genetically, this is often mediated by the overproduction or enhanced activity of detoxification enzymes. Key enzyme families involved include cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs) irac-online.orgpjoes.comnih.gov. These enzymes can metabolize this compound into less toxic compounds or sequester it, rendering it inactive. Amplification of genes encoding these enzymes or mutations leading to more efficient enzyme variants are common genetic underpinnings of metabolic resistance pjoes.comnih.gov.

Population Dynamics of Resistance Development

The spread and increase of resistance within a pest population are governed by population dynamics, driven by the principles of natural selection biorxiv.orgirac-online.org. When this compound is applied, susceptible individuals are eliminated, while those possessing pre-existing resistance genes (due to random mutations) survive and reproduce irac-online.org. This differential survival and reproduction lead to an increase in the frequency of resistance alleles in the population with each successive generation biorxiv.orgirac-online.org. Factors such as the initial frequency of resistance genes, the fitness cost associated with resistance (i.e., whether resistance reduces the insect's ability to survive or reproduce in the absence of the insecticide), the intensity and frequency of this compound application, and the population's reproductive rate all influence the speed and trajectory of resistance evolution biorxiv.orgnih.gov34.250.91plos.org. Over time, this can lead to populations that are no longer effectively controlled by the recommended doses of this compound irac-online.org.

Data Table: Resistance Ratios in Cowpea Aphid (Aphis craccivora)

Research on insecticide resistance in the cowpea aphid (Aphis craccivora) has indicated varying levels of resistance to different compounds. This compound was noted among those for which resistance ratios were particularly high researchgate.net.

| Insecticide | Resistance Ratio (Approximate) |

| Thiometon | High |

| This compound | High |

| Phosalone | High |

| Chlorpyrifos-methyl | Not so high |

| Profenofos (B124560) | Not so high |

Note: Resistance ratios are relative measures comparing the concentration of insecticide required to kill resistant insects versus susceptible insects. "High" and "Not so high" are qualitative descriptions from the source researchgate.net.

Compound List:

this compound

Thiometon

Phosalone

Chlorpyrifos-methyl

Profenofos

Advanced Analytical Methodologies and Environmental Monitoring

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating mixtures into their individual components, enabling subsequent detection and quantification. For pesticide analysis, including compounds like Oxydeprofos, Gas Chromatography (GC) and Liquid Chromatography (LC) are widely utilized, often coupled with sensitive detection systems.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It excels in identifying and quantifying pesticides due to its high sensitivity and selectivity, achieved through tandem mass spectrometry which provides enhanced specificity by filtering ions based on mass-to-charge ratio and fragmentation patterns ekb.egmeasurlabs.comrestek.comlcms.czgcms.czmdpi.com. GC-MS/MS is well-suited for analyzing organophosphate pesticides, a class to which this compound belongs cardiff.ac.uk. While specific GC-MS/MS methods detailing this compound are not extensively detailed in the provided search results, the technique is broadly applied for multi-residue pesticide analysis in environmental samples like soil and water, and in food matrices restek.comgcms.czmdpi.comfssai.gov.inprimoris-lab.bg. Research indicates that GC-MS/MS can achieve detection limits in the parts per billion (ppb) range, often well below regulatory limits restek.commdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is highly effective for analyzing polar, non-volatile, or thermally labile compounds that are not amenable to GC ekb.egscioninstruments.com. This technique is a cornerstone of modern environmental monitoring for a broad spectrum of contaminants, including pesticides mdpi.comresearchgate.netmdpi.comlcms.cz. LC-MS/MS offers significant advantages in terms of sensitivity and selectivity, allowing for the detection of analytes at trace levels in complex environmental matrices such as water, soil, and food mdpi.comresearchgate.net. The coupling of LC with tandem mass spectrometry enables the identification and quantification of multiple pesticide residues simultaneously, with methods often achieving detection limits in the nanogram (ng) or picogram (pg) per liter range researchgate.net.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely employed for pesticide residue analysis. A specific method for the separation of this compound has been described using a reverse-phase (RP) HPLC system.

Table 1: HPLC Method for this compound

| Parameter | Detail | Source |

| Column Type | Newcrom R1 (Reverse-phase column with low silanol (B1196071) activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS Compatibility | Phosphoric acid is replaced with Formic Acid for Mass-Spec (MS) compatibility | sielc.com |

| Detection | Mass Spectrometry (MS) | sielc.com |

| Key Features | Scalable for isolation and preparative separation; suitable for pharmacokinetics | sielc.com |

This method allows for the analysis of this compound under simple conditions and is noted for its scalability, making it suitable for both analytical and preparative separation purposes sielc.com. HPLC methods can be further enhanced by coupling with various detectors, such as UV-Vis or diode-array detectors (DAD), depending on the compound's properties and the analytical objective ekb.egonyxipca.comsphinxsai.comthermofisher.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique often used for qualitative analysis, reaction monitoring, or preliminary screening of compounds oapi.intoapi.int. This compound has been identified in lists of pesticides analyzed or monitored, sometimes in the context of TLC analysis, such as for assessing reaction completion during synthesis oapi.intoapi.intgoogle.comun.org. While TLC is less quantitative and sensitive compared to GC-MS/MS or LC-MS/MS, it remains a valuable tool for rapid screening and initial assessment in certain analytical workflows.

Spectrometric Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the types of atoms present and their connectivity. For this compound, 1H NMR spectroscopy has been utilized for its characterization.

Table 2: 1H NMR Characterization of this compound

| Spectroscopic Type | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Multiplicity | Integration | Source |

| 1H NMR | CDCl3 | 400 | 4.01 | s | 3H | google.com |

This specific 1H NMR data point indicates a singlet at 4.01 ppm, integrating for three protons, which is characteristic of a methyl group (CH3) in a particular chemical environment within the this compound molecule google.com. NMR techniques, including COSY, HMQC, and HMBC, are also employed for more comprehensive structural assignments googleapis.comunimo.itresearchgate.netopenstax.org.

List of Compound Names Mentioned:

this compound

Oxydisulfoton

pp'-DDT

Permethrin

Petroleum oils

Phenkapton

Phenthoate

Phorate

Phosalone

Phosfolan

Phosmet

Phosphamidon

Phoxim

Oxycarboxin

Oxydemeton-methyl

Oxyfluorfen

Oxymatrine

Oxytetracycline

Oxytetracycline hydrochloride

Paclobutrazol

Paichongding

Para-dichlorobenzene

Parafluron

Paraquat

Paraquat dichloride

Paraquat dimetilsulfate

Parathion-methyl

Parinol

Pebulate

Pefurazoate

Pelargonic acid

Penconazole

Pencycuron

Pendimethalin

Penflufen

Penfluron

Penoxsulam

Pentachlorophenol

Pentanochlor

Penthiopyrad

Pentmethrin

Pentoxazone

Perfluidone

Pethoxamid

Phenamacril

Phenazine oxide

Phenisopham

Phenmedipham

Bioremediation and Biotransformation Strategies for Environmental Mitigation

Microbial Degradation and Metabolism

The microbial breakdown of organophosphate pesticides is a key process in their environmental detoxification. Microorganisms can utilize these compounds as a source of carbon, phosphorus, or energy, transforming them into less harmful substances.

Isolation and Characterization of Oxydeprofos-Degrading Microorganisms

While no microorganisms have been specifically isolated for the degradation of this compound, numerous studies have successfully isolated and characterized bacteria and fungi capable of degrading Profenofos (B124560). These microorganisms are typically sourced from environments with a history of pesticide contamination, such as agricultural soils. The enrichment culture technique is a common method used, where a mineral salt medium (MSM) containing the pesticide as the sole carbon source is inoculated with soil samples. This selective pressure encourages the growth of microbes that can utilize the target compound.

Subsequent isolation on solid media allows for the purification of individual strains. These isolates are then identified using a combination of morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing for bacteria.

Table 1: Examples of Profenofos-Degrading Microorganisms

| Microorganism | Source | Degradation Efficiency | Reference |

| Pseudomonas putida | Pesticide-contaminated soil | 92.37% of 100 mg/L in 96 hours | nih.gov |

| Burkholderia gladioli | Pesticide-contaminated soil | 87.58% of 100 mg/L in 96 hours | nih.gov |

| Pseudoxanthomonas suwonensis strain HNM | Pesticide-contaminated soil | Degraded 3 mM and 6 mM Profenofos | nih.gov |

| Bacillus altitudinis strain PF1 | Apple orchard soil | 93% of 50 µg/mL in 30 days | researchgate.net |

| Pseudomonas plecoglossicida PF1 | Contaminated chili farm soil | >90% of 20 mg/L | nih.gov |

| Pseudomonas aeruginosa PF2 & PF3 | Contaminated chili farm soil | >90% of 20 mg/L | nih.gov |

Metabolic Pathways of Microbial Biotransformation

The initial and most critical step in the microbial degradation of many organophosphates, including Profenofos, is hydrolysis. nih.gov This reaction is catalyzed by enzymes that cleave the ester bonds in the pesticide molecule. In the case of Profenofos, hydrolysis results in the formation of 4-bromo-2-chlorophenol (B165030) and O-ethyl S-propyl phosphorothioate (B77711). researchgate.netresearchgate.net The breakdown of the aromatic ring of 4-bromo-2-chlorophenol is a key step in the complete mineralization of the pesticide.

While a complete metabolic pathway for Profenofos has not been fully elucidated, studies have identified several key metabolites. researchgate.net The proposed pathway generally involves the initial hydrolysis followed by further degradation of the resulting intermediates. These intermediate compounds can then be utilized by the microorganisms to enter central metabolic pathways, such as the TCA cycle. researchgate.net

Gene Expression and Regulation in Degrading Strains

The ability of microorganisms to degrade organophosphates is genetically encoded. The genes responsible for producing the degradative enzymes are often located on plasmids or within the bacterial chromosome. The expression of these genes can be induced in the presence of the specific pesticide or related compounds.

For many organophosphates, the opd (organophosphate-degrading) gene, which codes for organophosphorus hydrolase, is well-characterized. In the context of Profenofos degradation, studies have identified the presence of genes encoding for organophosphorus hydrolase (such as mpd and opd) and esterases in degrading bacterial strains like Pseudomonas putida. The regulation of these genes ensures that the degradative enzymes are produced when the target pollutant is present in the environment, allowing the microorganism to efficiently utilize it as a substrate.

Enzyme-Based Remediation Approaches

The use of isolated enzymes for bioremediation offers an alternative to using whole microbial cells. This approach can be advantageous as it avoids the need to maintain viable microbial populations and can be more specific in its action.

Organophosphate Hydrolase Applications

Organophosphate hydrolases (OPHs) are a class of enzymes that have shown great promise for the detoxification of a broad range of organophosphate pesticides. nih.gov These enzymes catalyze the hydrolysis of the P-O, P-F, P-S, and P-CN bonds found in these compounds. biotechrep.ir While the specific activity of OPHs on this compound has not been reported, their broad substrate specificity suggests they could potentially be effective.

Research on Profenofos has demonstrated that enzymes with esterase or phosphotriesterase activity are responsible for its initial hydrolytic degradation. nih.gov OPHs isolated from various microorganisms, such as Pseudomonas diminuta and Flavobacterium sp., are well-studied and have been shown to be highly efficient in degrading a variety of organophosphates. nih.gov

Immobilized Enzyme Systems

A significant challenge in the application of free enzymes for environmental remediation is their instability and the difficulty of recovering them from the treated environment. Immobilization, the process of confining enzymes to a solid support, can overcome these limitations. Immobilization can enhance enzyme stability, improve reusability, and allow for their use in continuous reactor systems. nih.gov

Various materials have been used as supports for enzyme immobilization, including sodium alginate, polyvinyl alcohol, and bentonite (B74815) clay. nih.gov Studies on Profenofos degradation have shown that immobilized cells of Pseudoxanthomonas suwonensis exhibit a higher rate of degradation compared to freely suspended cells. nih.gov For instance, cells immobilized in sodium alginate-bentonite clay could be reused for over 32 cycles without a significant loss of degradation capacity. nih.gov Such systems demonstrate the potential for developing robust and efficient enzymatic reactors for the treatment of pesticide-contaminated water.

Biostimulation and Bioaugmentation in Contaminated Environments

Biostimulation and bioaugmentation are two key in-situ bioremediation strategies that harness the metabolic capabilities of microorganisms to degrade environmental contaminants. agropages.com Biostimulation involves the modification of the environment to stimulate existing microbial populations capable of degrading the target contaminant. agropages.com This is often achieved by adding nutrients, such as nitrogen and phosphorus, or electron acceptors to the contaminated site. gcsaa.org Bioaugmentation, on the other hand, involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site. agropages.com

While these techniques have been successfully applied to various organophosphate pesticides, there is currently no specific research available on the application of biostimulation or bioaugmentation for the remediation of this compound-contaminated environments. The microorganisms and specific nutrient amendments that would be effective for this compound degradation have not been documented.

For illustrative purposes, studies on the organophosphate pesticide chlorpyrifos (B1668852) have demonstrated that a combination of biostimulation (with nitrogen, phosphorus, and potassium) and bioaugmentation with the bacterium Ochrobactrum sp. can significantly enhance its degradation in soil. gcsaa.org Research on other organophosphates has identified various bacterial and fungal species with the ability to degrade these compounds, often through the action of enzymes like organophosphate hydrolase. herts.ac.uk However, it is crucial to note that the efficacy of these methods is highly dependent on the specific chemical structure of the pesticide and the environmental conditions. Without dedicated research, it is not scientifically sound to extrapolate these findings directly to this compound.

Table 1: Bioremediation Strategies for Organophosphate Pesticides (General Examples)

| Remediation Strategy | Description | Target Compound Example(s) | Reference(s) |

| Biostimulation | Addition of nutrients (N, P, K) and other amendments to stimulate indigenous microbial activity. | Chlorpyrifos | gcsaa.org |

| Bioaugmentation | Introduction of specific microbial strains or consortia with degradative capabilities. | Chlorpyrifos | gcsaa.org |

This table provides general examples for other organophosphates due to the absence of specific data for this compound.

Phytoremediation Potential

Phytoremediation is a sustainable and cost-effective remediation technology that utilizes plants to remove, degrade, or contain environmental contaminants. bcpcpesticidecompendium.org Various mechanisms are involved in phytoremediation, including phytoextraction (uptake and accumulation of contaminants in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the root zone by microbial activity stimulated by the plant). bcpcpesticidecompendium.org

The potential of various plant species to remediate soils and water contaminated with a range of organic pollutants, including some organophosphate pesticides, has been investigated. For instance, plants can absorb pesticides from the soil and metabolize them into less toxic compounds. bcpcpesticidecompendium.org

However, a thorough search of the scientific literature reveals no studies specifically investigating the phytoremediation potential of any plant species for this compound. Consequently, there is no data available on plants that can effectively uptake, accumulate, or degrade this particular compound. Research on other organophosphates has identified certain aquatic and terrestrial plants with the ability to remove compounds like diazinon, fenitrothion, and malathion (B1675926) from water. bcpcpesticidecompendium.org The effectiveness of these plants is dependent on factors such as the plant species, the specific pesticide, and the environmental conditions. Without specific research, the applicability of phytoremediation for this compound remains unknown.

Table 2: Plant Species with Demonstrated Phytoremediation Potential for Other Organophosphate Pesticides

| Plant Species | Target Compound Example(s) | Remediation Mechanism | Reference(s) |

| Acorus gramineus | Diazinon, Fenitrothion, Malathion, Parathion (B1678463) | Phytoaccumulation, Phytodegradation | bcpcpesticidecompendium.org |

This table provides examples for other organophosphates due to the lack of specific data for this compound.

Emerging Research Directions and Future Perspectives

Advanced Omics Technologies in Mechanistic Studies

A precise understanding of the molecular mechanisms underlying Oxydeprofos's effects is crucial for both its pesticidal action and its therapeutic potential. Advanced omics technologies provide powerful tools for dissecting these complex biological interactions.

Transcriptomics and Proteomics: These technologies can elucidate how this compound influences gene expression and protein profiles in target organisms, such as insects, or in cellular models relevant to cancer therapy. Transcriptomic studies could, for example, identify downstream effects of acetylcholinesterase inhibition in pests, revealing pathways that might be targeted for resistance management or alternative control strategies. In a therapeutic context, transcriptomics and proteomics can map the signaling cascades affected by this compound's kinase inhibitory activity, identifying key molecular players in its anti-cancer effects nih.govnih.govfrontiersin.orgsilicogene.com. Such studies can also help elucidate differential responses between cancer cells and normal cells.

Metabolomics: Metabolomics offers a systems-level perspective on the biochemical changes induced by this compound nih.govnih.gov. In pesticidal applications, metabolomic profiling could reveal how this compound disrupts energy metabolism or other vital pathways in target pests, providing insights into its mode of action and potential resistance mechanisms. For therapeutic applications, metabolomics could identify specific metabolic alterations in cancer cells treated with this compound, potentially uncovering biomarkers for treatment response or novel therapeutic targets nih.govembopress.orgfrontiersin.org. Research on other pesticides has indicated that chronic exposure can lead to oxidative stress, inflammatory reactions, and mitochondrial dysfunction, aspects that metabolomics can help elucidate nih.gov.

Data Table 9.1: Potential Omics Applications for this compound

| Omics Technology | Application Area (Pesticidal) | Application Area (Therapeutic) | Potential Insights |

| Transcriptomics | Gene expression changes in target pests due to AchE inhibition | Gene expression profiles in cancer cells affected by kinase inhibition | Identification of resistance pathways, novel pest control targets, molecular basis of anti-cancer activity, signaling cascades. |

| Proteomics | Protein expression changes related to pesticide resistance | Protein targets and downstream effects of kinase inhibition | Understanding protein-level responses to stress, identifying key enzymes involved in therapeutic action, drug target validation. |

| Metabolomics | Metabolic disruptions in pests | Metabolic alterations in cancer cells, biomarker discovery | Elucidating metabolic pathways affected by this compound, identifying metabolic signatures of efficacy or resistance, understanding toxicity. |

Eco-Toxicological Modeling and Predictive Frameworks

Given this compound's history as a pesticide, understanding its environmental fate and impact is critical, particularly concerning its persistence and potential for bioaccumulation or degradation. Eco-toxicological modeling and predictive frameworks can address these concerns effectively.

Environmental Fate Modeling: Advanced models can simulate the transport, transformation, and persistence of this compound within various environmental compartments, including soil, water, and air. These models, similar to those used for predicting pesticide leaching into groundwater or their environmental distribution frontiersin.orgdiva-portal.orgbattelle.orgup.pt, can help assess potential risks associated with historical use or accidental releases. The accurate prediction of these processes relies on integrating this compound's physicochemical properties, such as solubility, vapor pressure, and degradation rates, into these models ijoear.com.

Predictive Ecotoxicological Frameworks: Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools can estimate the ecotoxicity of this compound and its potential transformation products towards non-target organisms. These frameworks, which often leverage chemical structure and properties to predict biological activity datascience.chepa.gov, can aid in prioritizing testing and risk assessment efforts, especially for legacy contaminants. Developing such frameworks for this compound could inform environmental monitoring and remediation strategies. The U.S. Environmental Protection Agency (EPA) actively develops integrated modeling approaches for chemicals with limited data through its Ecotoxicological Assessment and Modeling (ETAM) Research Area epa.gov.

Data Table 9.2: Applications of Eco-Toxicological Modeling for this compound

| Modeling Approach | Application | Potential Outcomes |

| Environmental Fate Models | Simulating transport, degradation, and persistence in soil and water. | Predicting environmental distribution, identifying potential exposure routes for non-target organisms, informing remediation strategies. |

| QSAR Models | Predicting toxicity to aquatic and terrestrial organisms based on chemical structure. | Prioritizing chemicals for testing, estimating risks for unknown transformation products, guiding risk assessment for legacy contamination. |

| Predictive Ecotoxicology Tools | Assessing potential bioaccumulation and long-term ecological impacts. | Informing environmental monitoring programs, developing targeted risk mitigation measures, understanding the ecological legacy of obsolete pesticides. |

Development of Sustainable Management Strategies

Given this compound's status as an obsolete pesticide, research into sustainable management strategies would primarily focus on its safe disposal, environmental remediation, and potentially, the development of greener synthesis or formulation methods should it be revisited for specific, controlled applications.

Remediation of Contaminated Sites: Research efforts could concentrate on developing or refining methods for remediating sites contaminated with this compound. This might involve bioremediation utilizing specific microbial consortia, phytoremediation, or advanced chemical treatment techniques. Strategies for managing obsolete pesticides typically include detailed site assessments, containment, and appropriate disposal or destruction technologies basel.intfao.orglifesurfing.euworldbank.org.

Sustainable Synthesis/Formulation: Should this compound be considered for novel applications, such as in specialized therapeutic contexts, research into sustainable synthesis pathways that minimize waste and energy consumption, or the development of environmentally benign formulations, would be essential. This aligns with broader objectives in sustainable chemistry and green manufacturing.

Interdisciplinary Research Needs for Comprehensive Assessment

A thorough understanding of this compound necessitates the integration of knowledge and methodologies from diverse scientific disciplines. Comprehensive assessment requires collaboration across fields such as chemistry, toxicology, environmental science, molecular biology, pharmacology, and computational science.

Integrated Mechanistic Studies: Combining omics data with biochemical assays, cell-based models, and in vivo studies is vital for a complete understanding of this compound's action. For instance, linking transcriptomic changes to specific metabolic alterations or protein functions would provide a more robust understanding of its effects frontiersin.orgsilicogene.compublications.qld.gov.au.

Environmental Risk Assessment: A comprehensive environmental risk assessment would benefit from collaboration between environmental chemists (for fate and transport), ecotoxicologists (for impact on organisms), and modelers (for predictive frameworks) frontiersin.orgepa.govfrontiersin.org. Such interdisciplinary efforts are crucial for evaluating the risks posed by legacy contamination.

Therapeutic Development: If this compound is to be further explored as a therapeutic agent, interdisciplinary teams comprising pharmacologists, oncologists, toxicologists, and computational biologists would be required to assess efficacy, safety profiles, and mechanisms of action within complex biological systems.

Bridging Disciplines: Effective communication and the overcoming of disciplinary siloing are critical for successful interdisciplinary research nih.govtyndall.ac.ukbuildingsandcities.orgresearchgate.net. Establishing a common language and shared objectives among researchers from diverse backgrounds will be instrumental in advancing the comprehensive assessment of this compound.

The future research landscape for this compound presents numerous opportunities, particularly in leveraging advanced omics technologies for mechanistic insights, employing sophisticated modeling for environmental assessment, and developing sustainable management strategies. A concerted, interdisciplinary approach will be paramount to fully characterize this compound, address its environmental legacy, and responsibly explore its potential therapeutic applications.

Q & A

Q. What analytical methods are most effective for quantifying Oxydeprofos in environmental samples, and how should they be validated?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred for high sensitivity and specificity. Validate using spiked recovery experiments (e.g., 80–120% recovery rates) and matrix-matched calibration curves to account for environmental interferences .

- Gas Chromatography (GC) with electron capture detection may be used for volatile derivatives, but requires derivatization optimization to avoid decomposition .

- Include limits of detection (LOD) and quantification (LOQ) calculations, adhering to IUPAC guidelines for reproducibility .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

Answer:

- Use buffered aqueous solutions (pH 2–12) incubated at controlled temperatures (e.g., 25°C and 40°C). Monitor degradation via UV-Vis spectroscopy or HPLC at regular intervals.

- Apply kinetic modeling (e.g., first-order decay) to derive rate constants and half-lives. Validate with Arrhenius equations for temperature dependence .

- Report uncertainty intervals for kinetic parameters using Monte Carlo simulations .

Q. What criteria should guide the selection of model organisms for studying this compound toxicity in aquatic ecosystems?

Answer:

- Prioritize species with high ecological relevance (e.g., Daphnia magna for freshwater systems) and standardized toxicity testing protocols (OECD/EPA guidelines).

- Include trophic-level diversity : algae (primary producers), invertebrates (e.g., Chironomus riparius), and fish (e.g., Danio rerio) to assess bioaccumulation potential .

- Justify sample sizes using power analysis to ensure statistical validity (α = 0.05, β = 0.2) .

Advanced Research Questions

Q. How can contradictory data on this compound’s soil adsorption coefficients (Kd) be resolved across studies?

Answer:

- Conduct a meta-analysis to identify variables causing discrepancies (e.g., soil organic matter content, clay mineralogy). Use multivariate regression to model Kd variability .

- Perform controlled batch experiments with standardized soils (e.g., OECD artificial soil) to isolate adsorption mechanisms (e.g., hydrophobic partitioning vs. cation exchange) .

- Publish raw datasets and experimental conditions in supplementary materials to enable cross-study comparisons .

Q. What experimental frameworks are suitable for elucidating the metabolic pathways of this compound in mammalian systems?

Answer:

- Use in vitro hepatic microsomal assays (e.g., rat or human S9 fractions) with NADPH cofactors to identify phase I metabolites. Confirm structures via high-resolution MS/MS and NMR .

- For phase II metabolism, incubate with UDP-glucuronosyltransferase or glutathione-S-transferase isoforms. Apply kinetic isotope effects to probe enzymatic mechanisms .

- Integrate computational toxicology (e.g., molecular docking) to predict metabolite toxicity .

Q. How should researchers design longitudinal studies to evaluate this compound’s bioaccumulation in benthic ecosystems?

Answer:

- Establish sentinel species monitoring (e.g., bivalves or polychaetes) across seasons. Measure tissue concentrations via GC-ECD and correlate with sediment contamination profiles.

- Apply fugacity-based models to predict partitioning between water, sediment, and biota. Validate with field data using Bayesian calibration .

- Address confounding factors (e.g., co-occurring pollutants) through partial least squares regression .

Q. What methodologies are critical for resolving this compound’s photodegradation mechanisms in aqueous environments?

Answer:

- Simulate natural sunlight using solar simulators with AM1.5G filters. Quantify reactive oxygen species (ROS) generation via electron paramagnetic resonance (EPR) .

- Identify transient intermediates with laser flash photolysis and compare degradation pathways under UV-A vs. UV-B exposure.

- Use density functional theory (DFT) to model bond dissociation energies and predict cleavage sites .

Methodological Guidelines for Data Presentation

- Tables : Include raw data (e.g., chromatographic peak areas, kinetic constants) and processed results (normalized means ± SD). Use APA-style captions .

- Figures : Prioritize line graphs for time-series data (e.g., degradation curves) and heatmaps for multivariate analyses (e.g., soil adsorption trends) .

- Supplementary Materials : Provide instrument calibration protocols, statistical code (R/Python), and spectral libraries for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.